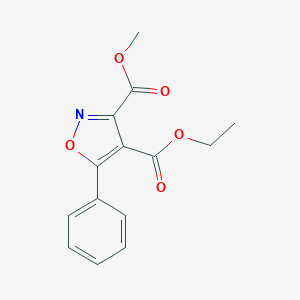
Niguldipino
Vue d'ensemble
Description
Niguldipino is a chemical compound that has been found to have potential applications in scientific research. This compound is of interest to researchers due to its unique mechanism of action and its ability to produce biochemical and physiological effects. In
Applications De Recherche Scientifique
1. Neuroprotection and Neurodevelopment
Niguldipino, a dihydropyridine derivative, is explored in various studies for its potential neuroprotective effects. For instance, its application in neonatal rats showed promise for neuroprotection by autoregulating inducible nitric oxide synthase expression through RNA interference, indicating its potential in addressing neurological conditions (Wang et al., 2015). Another study evaluated its impact on neurodevelopmental outcomes in premature infants with severe respiratory failure, although it did not show a reduction in death or neurodevelopmental impairment (Hintz et al., 2007).
2. Effects on Learning and Memory
Niguldipino has been studied for its effects on learning and memory. Research on animal models, such as rats, has shown that it can positively influence spatial learning and memory. This includes studies where niguldipino was shown to improve cognitive performance in rats with Alzheimer's disease and influence the expression of connexin 43, a protein involved in cell communication in the brain (Zhuan, 2012).
3. Influence on Calcium Channels
Niguldipino's action on calcium channels has been a subject of interest, particularly its effect on T-type and L-type calcium currents. Studies using animal models have demonstrated that niguldipino can inhibit these currents, suggesting potential applications in conditions where modulation of calcium channels is beneficial (Romanin et al., 1992).
4. Methodological Considerations in Research
Niguldipino's hydrophobic nature poses unique challenges in scientific research, especially in radioligand binding assays. Addressing these methodical problems is crucial for accurately determining its affinity and effects, as demonstrated in studies focusing on its binding properties and interactions with receptors (Graziadei et al., 1989).
Propriétés
Numéro CAS |
102993-22-6 |
|---|---|
Nom du produit |
Niguldipino |
Formule moléculaire |
C36H39N3O6 |
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |
Clé InChI |
SVJMLYUFVDMUHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |
Autres numéros CAS |
102993-22-6 |
Synonymes |
3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)



